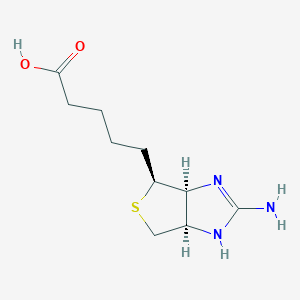
Bromuro de vanadio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as a green-black solid and is known for its polymeric structure, where vanadium(III) is surrounded by six bromide ligands in an octahedral geometry . This compound is soluble in water and forms complexes with various organic solvents.
Aplicaciones Científicas De Investigación
Vanadium(III) bromide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including C(sp³)-H fluorination reactions.
Material Science: It is involved in the preparation of vanadium-based materials, such as vanadium nitride, which have applications in energy storage and conversion.
Biological Studies: Vanadium compounds, including vanadium tribromide, are studied for their potential therapeutic effects, such as anti-diabetic and anti-cancer properties.
Mecanismo De Acción
Vanadium(III) bromide, also known as vanadium tribromide, is an inorganic compound with the formula VBr3 . This compound is a green-black solid and is polymeric with octahedral vanadium(III) surrounded by six bromide ligands .
Target of Action
It has been suggested that it may interact with certain enzymes, potentially influencing their activity .
Mode of Action
It is known to form red-brown soluble complexes with dimethoxyethane and THF, such as mer-VBr3(THF)3 . Aqueous solutions prepared from VBr3 contain the cation trans-[VBr2(H2O)4]+ .
Biochemical Pathways
It’s suggested that it may influence the electrochemical gradient of sodium and potassium ions, providing the energy for active transport of various nutrients .
Result of Action
It’s suggested that it may influence the activity of certain enzymes and affect the transport of various nutrients .
Action Environment
The action, efficacy, and stability of Vanadium(III) bromide can be influenced by various environmental factors. For instance, its solubility in water and other solvents like THF can affect its availability and interaction with targets . Furthermore, its stability can be influenced by temperature, as evidenced by the formation of a violet gas phase when heated to temperatures of around 500°C .
Análisis Bioquímico
Biochemical Properties
Vanadium compounds have been primarily investigated as potential therapeutic agents for the treatment of various major health issues, including cancer, atherosclerosis, and diabetes .
Cellular Effects
Studies have shown that vanadium compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Vanadium compounds have been shown to interact with various biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Vanadium compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Vanadium compounds have been studied for their effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Vanadium compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
Vanadium compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Vanadium compounds have been studied for their subcellular localization and any effects on their activity or function .
Métodos De Preparación
Vanadium(III) bromide can be synthesized through several methods:
- One common method involves treating vanadium tetrachloride with hydrogen bromide:
Reaction with Vanadium Tetrachloride: 2VCl4+8HBr→2VBr3+8HCl+Br2
This reaction proceeds via the unstable vanadium(IV) bromide, which releases bromine near room temperature . Another method involves reacting elemental vanadium with bromine:Direct Reaction with Bromine: 2V+3Br2→2VBr3
This method can also use ferrovanadium as a source of vanadium .Análisis De Reacciones Químicas
Vanadium(III) bromide undergoes various chemical reactions, including:
Oxidation and Reduction: It can be oxidized to vanadium(IV) bromide or reduced to vanadium(II) bromide under specific conditions.
Complex Formation: Vanadium(III) bromide forms complexes with ligands such as tetrahydrofuran (THF) and dimethoxyethane, resulting in compounds like mer-VBr₃(THF)₃.
Ammonolysis: It reacts with ammonia to form penta-ammoniate complexes.
Comparación Con Compuestos Similares
Vanadium(III) bromide can be compared with other similar compounds, such as:
Vanadium(III) Chloride (VCl₃): Both compounds have similar octahedral geometries and form complexes with organic solvents.
Titanium(III) Bromide (TiBr₃): This compound also has an octahedral structure and is used in catalysis, similar to vanadium tribromide.
Molybdenum(III) Bromide (MoBr₃): Another compound with similar structural properties and applications in material science.
Vanadium(III) bromide stands out due to its unique reactivity and the ability to form a wide range of complexes, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
13470-26-3 |
|---|---|
Fórmula molecular |
Br3V-3 |
Peso molecular |
290.65 g/mol |
Nombre IUPAC |
vanadium;tribromide |
InChI |
InChI=1S/3BrH.V/h3*1H;/p-3 |
Clave InChI |
AKGCXQNCLDJIFR-UHFFFAOYSA-K |
SMILES |
[V](Br)(Br)Br |
SMILES canónico |
[V].[Br-].[Br-].[Br-] |
Key on ui other cas no. |
13470-26-3 |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Q1: What are the main vaporization reactions of Vanadium(III) bromide?
A1: Vanadium(III) bromide undergoes two primary vaporization reactions: dissociation and disproportionation.
Q2: Can you describe the structure of a Vanadium(III) complex and provide relevant bond lengths?
A2: Yes, the crystal structure of trans-tetrakisaquadibromo-vanadium(III) bromide dihydrate, [VBr2(H2O)4]Br,2H2O, has been determined using X-ray crystallography. [] This complex crystallizes in the monoclinic space group P21/c. The central vanadium(III) ion adopts an octahedral geometry with two trans bromide ligands and four water molecules. Key bond lengths are:
Q3: What techniques are used to study the vapor pressure of Vanadium(III) bromide?
A3: Knudsen effusion is a common technique employed to determine the vapor pressures of various compounds, including Vanadium(III) bromide. [] This method measures the mass loss of a substance through a small orifice in an effusion cell under high vacuum conditions. By analyzing the rate of mass loss as a function of temperature, researchers can calculate the vapor pressure of the substance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















